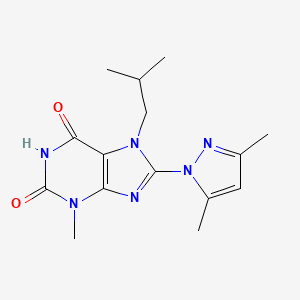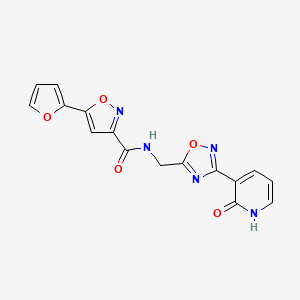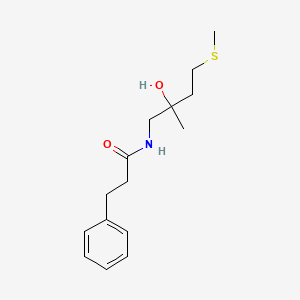![molecular formula C10H20ClN B2846421 6-Azaspiro[5.5]undecan-6-ium chloride CAS No. 56496-16-3](/img/structure/B2846421.png)
6-Azaspiro[5.5]undecan-6-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[5.5]undecan-6-ium chloride is a chemical compound with the molecular formula C10H20ClN . It is also known by its English name 6-AZONIA-SPIRO[5.5]UNDECANE CHLORIDE .
Synthesis Analysis
The synthesis of 6-Azaspiro[5.5]undecan-6-ium chloride involves a reaction with sodium hydroxide at 100°C for 5 hours . The reactants include piperidine, 1,5-dichloropentane, and a 50 wt% sodium hydroxide solution . After the reaction, isopropanol is added and the mixture is allowed to cool off . The precipitated NaCl is then filtered off and the solvent is evaporated . The residue is taken up in hot ethanol and the product is precipitated via the addition of methyl-tert-butyl ether . The product is then filtered off, washed with some more methyl-tert-butyl ether, and dried in vacuo to yield white, powdery 6-azoniaspiro[5.5]undecane chloride .Molecular Structure Analysis
The molecular structure of 6-Azaspiro[5.5]undecan-6-ium chloride is represented by the linear formula C10H20N.Cl . The molecular weight of the compound is 189.73 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Azaspiro[5.5]undecan-6-ium chloride include a molecular weight of 189.73 . Other specific properties such as boiling point, melting point, and density are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthetic Approaches and Chemical Synthesis
6-Azaspiro[5.5]undecan-6-ium chloride, a spiroaminal compound, plays a significant role in chemical synthesis. Spiroaminals like 6-Azaspiro[5.5]undecan-6-ium chloride are found at the core of many natural and synthetic products with considerable biological activities, making their synthesis a key area of interest in organic chemistry (Sinibaldi & Canet, 2008). These compounds have been targeted for stereoselective synthesis due to their potential applications in pharmacology (Ibuka et al., 1981).
2. Crystal Structure and Thermodynamic Properties
The study of crystal structures and thermodynamic properties of spirocyclic compounds, including 6-Azaspiro[5.5]undecan-6-ium derivatives, provides insights into their stability and potential applications. For example, research on the crystal structure and thermodynamic properties of a derivative of 6-Azaspiro[5.5]undecan-6-ium chloride has expanded understanding of its physical characteristics and potential applications in material science (Zeng, Wang, & Zhang, 2021).
3. Electrocatalysis and Oxidation Reactions
In the field of electrochemistry, derivatives of 6-Azaspiro[5.5]undecan-6-ium chloride have been used as mediators in electrocatalytic processes. For instance, a modified electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl showed potential in the oxidation of diols to produce optically active lactones, a process significant in organic synthesis (Kashiwagi et al., 2003).
4. Spirocyclization in Organic Synthesis
Spirocyclization, a crucial reaction in organic chemistry, utilizes compounds like 6-Azaspiro[5.5]undecan-6-ium chloride. This process has been explored for the synthesis of spirocyclic compounds, which are integral to various natural products and pharmaceuticals (Abe et al., 2009).
5. Applications in Anion Exchange Membranes
6-Azaspiro[5.5]undecan-6-ium chloride derivatives have found applications in the development of anion exchange membranes (AEMs) for fuel cells. Their structural properties contribute to the high ion conductivity and mechanical stability of these membranes, making them valuable in energy technology (Wang, Li, Li, & Zhu, 2020).
Eigenschaften
IUPAC Name |
6-azoniaspiro[5.5]undecane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N.ClH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJFPNVWAISDQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(CC1)CCCCC2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[5.5]undecan-6-ium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)
![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)




![2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2846352.png)


![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2846359.png)